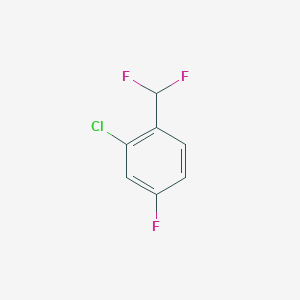

2-Chloro-1-(difluoromethyl)-4-fluorobenzene

Description

Propriétés

IUPAC Name |

2-chloro-1-(difluoromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBUYSAQGBJZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375610 | |

| Record name | 2-chloro-1-(difluoromethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845866-83-3 | |

| Record name | 2-chloro-1-(difluoromethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1-(difluoromethyl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agrochemical research. The difluoromethyl group (CHF₂), in particular, offers a unique combination of lipophilicity and hydrogen-bond donating capability, often serving as a bioisostere for hydroxyl or thiol groups. This guide provides a comprehensive overview of the synthetic routes to 2-Chloro-1-(difluoromethyl)-4-fluorobenzene, a valuable fluorinated building block in the development of novel bioactive compounds. We will delve into the key synthetic strategies, providing detailed experimental protocols and exploring the mechanistic rationale behind these transformations.

Introduction: The Significance of the -CHF₂ Moiety

The difluoromethyl group imparts distinct physicochemical properties to a molecule that can significantly influence its biological activity.[1] Unlike the more electron-withdrawing trifluoromethyl group, the CHF₂ group possesses a polarized C-H bond that can act as a hydrogen bond donor, potentially leading to enhanced binding affinity with biological targets.[2] Furthermore, the introduction of a difluoromethyl group can improve metabolic stability and modulate pKa, making it a highly sought-after motif in drug design.[3] 2-Chloro-1-(difluoromethyl)-4-fluorobenzene, with its specific substitution pattern, serves as a key intermediate for introducing this valuable functional group into a variety of molecular scaffolds.

Strategic Approaches to Synthesis

The synthesis of 2-Chloro-1-(difluoromethyl)-4-fluorobenzene can be broadly categorized into two primary strategies:

-

Deoxyfluorination of 2-Chloro-4-fluorobenzaldehyde: This is a convergent approach that involves the initial synthesis of the corresponding aldehyde followed by the conversion of the formyl group into a difluoromethyl group.

-

Direct Difluoromethylation of a Precursor Aryl Halide: This is a more direct approach where the difluoromethyl group is introduced onto a pre-functionalized benzene ring through a cross-coupling reaction.

This guide will explore both methodologies, providing detailed insights into the practical execution and underlying chemical principles of each.

Part 1: Synthesis via Deoxyfluorination of 2-Chloro-4-fluorobenzaldehyde

This two-step approach first requires the efficient preparation of the key intermediate, 2-chloro-4-fluorobenzaldehyde.

Synthesis of 2-Chloro-4-fluorobenzaldehyde

Several methods exist for the synthesis of this crucial aldehyde. One common and effective method involves the direct chlorination of 4-fluorobenzaldehyde.

Protocol 1: Chlorination of 4-Fluorobenzaldehyde [4]

This protocol outlines the selective ortho-chlorination of 4-fluorobenzaldehyde using N-chlorosuccinimide (NCS) in a mixed acid system.

Experimental Procedure:

-

In a 500 mL double-neck flask equipped with a magnetic stirrer and a reflux condenser, add 250 mL of a trifluoroacetic acid/concentrated sulfuric acid mixture (3:1 v/v).

-

Cool the flask in an ice-water bath to maintain the temperature between 0°C and 5°C.

-

Under vigorous stirring, slowly add 24.8 g (200 mmol) of 4-fluorobenzaldehyde dropwise, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, remove the ice bath and warm the reaction mixture to 70°C.

-

Add the first portion of 6.68 g (50 mmol) of N-chlorosuccinimide to the reaction mixture.

-

Continue stirring at 70°C for 4 hours.

-

Add a second portion of 6.68 g (50 mmol) of N-chlorosuccinimide and continue stirring at 70°C for another 4 hours.

-

Add a final portion of 6.68 g (50 mmol) of N-chlorosuccinimide and stir for an additional 15 hours at 70°C, or until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and carefully pour it into 2 L of ice water to quench the reaction.

-

Separate the organic and aqueous phases. Extract the aqueous phase with petroleum ether (3 x 100 mL).

-

Combine all organic phases and wash sequentially with 25 mL of saturated sodium bicarbonate solution and 25 mL of saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Chloro-4-fluorobenzaldehyde.

-

The crude product can be further purified by vacuum distillation or recrystallization.

Causality and Expertise: The use of a mixed acid system of trifluoroacetic acid and sulfuric acid serves to activate the aromatic ring towards electrophilic chlorination while also protonating the aldehyde to protect it from oxidation. The portion-wise addition of NCS helps to control the exothermicity of the reaction and improve selectivity.

Deoxyfluorination of 2-Chloro-4-fluorobenzaldehyde

With the aldehyde in hand, the next critical step is the conversion of the carbonyl group to the difluoromethyl group. Diethylaminosulfur trifluoride (DAST) and its less hazardous analogue, Deoxo-Fluor®, are commonly employed reagents for this transformation.[5][6]

Protocol 2: Deoxyfluorination using Deoxo-Fluor®

This protocol provides a general procedure for the deoxyfluorination of an aryl aldehyde, which can be adapted for 2-chloro-4-fluorobenzaldehyde.

Experimental Procedure:

-

To an oven-dried 50 mL round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-4-fluorobenzaldehyde (10 mmol).

-

Add an appropriate solvent such as dichloromethane (20 mL).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 equivalents, 12 mmol) to the stirred solution. Caution: Deoxo-Fluor® reacts violently with water. Handle with care in a well-ventilated fume hood.

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture back to 0°C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate. Caution: Quenching is exothermic and releases gas.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-Chloro-1-(difluoromethyl)-4-fluorobenzene can be purified by column chromatography on silica gel or by vacuum distillation.

Mechanistic Rationale: The deoxyfluorination of aldehydes with DAST or Deoxo-Fluor® proceeds through the formation of a fluoro-alkoxy-sulfurane intermediate. Subsequent intramolecular nucleophilic attack by fluoride, with the concomitant release of a stable sulfur-containing byproduct, leads to the gem-difluorinated product. The reaction is often catalyzed by trace amounts of HF.[6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(difluoromethyl)-4-fluorobenzene

Introduction: Contextualizing a Niche Synthetic Intermediate

In the landscape of medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic introduction of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Chloro-1-(difluoromethyl)-4-fluorobenzene is a halogenated benzene derivative that, by its very structure, suggests significant potential as a synthetic intermediate. The presence of three distinct halogen-containing functionalities—a chloro group, a difluoromethyl group, and a fluoro group—offers multiple, orthogonal sites for chemical modification.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. While specific experimental data for this precise isomer is not extensively documented in publicly available literature, this document outlines the authoritative, field-proven methodologies for its characterization. The principles and protocols described herein are the gold standard for evaluating novel chemical entities, ensuring that researchers can reliably determine the properties crucial for reaction design, purification, and application. This document will focus on the isomer 1-Chloro-4-(difluoromethyl)-2-fluorobenzene (CAS: 1214333-76-2) as a structurally similar analogue for which the chemical identity is confirmed, while noting the described methodologies are universally applicable.[1][2]

Part 1: Chemical Identity and Structural Elucidation

A molecule's behavior is fundamentally dictated by its structure. Accurate identification is the first step in any scientific investigation.

Systematic Identification:

-

IUPAC Name: 2-Chloro-1-(difluoromethyl)-4-fluorobenzene

-

Analogue IUPAC Name: 1-Chloro-4-(difluoromethyl)-2-fluorobenzene[1]

-

Molecular Formula: C₇H₄ClF₃[1]

-

Molecular Weight: 180.55 g/mol [1]

Structural Representation:

The arrangement of the substituents on the benzene ring is critical for its reactivity and physical properties.

Caption: Chemical structure of 2-Chloro-1-(difluoromethyl)-4-fluorobenzene.

Part 2: Core Physicochemical Properties & Determination Protocols

The utility of a chemical compound in drug development or synthesis is governed by its physical properties. These values dictate purification methods, formulation strategies, and reaction conditions.

Summary of Physicochemical Properties

| Property | Value | Significance & Application |

| Molecular Formula | C₇H₄ClF₃ | Defines the elemental composition and exact mass.[1] |

| Molecular Weight | 180.55 g/mol | Used for all stoichiometric calculations in reaction planning.[1] |

| Physical State | Liquid (Predicted) | Influences handling, storage, and purification methods (e.g., distillation vs. recrystallization). |

| Melting Point | Not available | A key indicator of purity; a sharp melting range suggests high purity.[3] |

| Boiling Point | Not available | Essential for purification by distillation and assessing volatility.[4] |

| Density | Not available | Important for solvent selection, phase separations, and calculating mass from volume.[5] |

| Solubility | Not available | Critical for reaction solvent choice, extraction, and potential drug formulation. |

Melting Point: A Criterion for Purity

The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a very narrow temperature range (typically <1°C).[6][7] The presence of impurities disrupts the crystal lattice, causing the melting point to decrease and the range to broaden.[3] This makes melting point determination a fundamental and rapid method for assessing the purity of a synthesized compound.

This method is the standard for determining the melting point of a solid organic compound.[8]

Causality: The principle relies on controlled heating of a small, packed sample in a capillary tube and precise visual observation of the phase change against a calibrated thermometer.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

-

Capillary Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.

-

Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus.

-

Rapid Initial Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. This saves time but requires a preliminary rough estimate.

-

Slow Determination: Decrease the heating rate to 1-2°C per minute. A slow rate is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample becomes a clear liquid.

-

The melting point is reported as the range T₁ – T₂.

-

Caption: Workflow for Melting Point Determination via the Capillary Method.

Boiling Point: Defining Liquid Phase Stability

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid. It is a key property for purification via distillation and provides insight into a molecule's intermolecular forces and volatility.

This technique is ideal when only a small amount of the liquid sample is available.[9]

Causality: The method works by trapping the sample's vapor in an inverted capillary tube. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure, causing a rapid stream of bubbles to exit. The boiling point is precisely measured upon cooling, when the vapor pressure drops just below atmospheric pressure, causing the liquid to be drawn back into the capillary.[10]

-

Apparatus Assembly: Attach a small test tube containing 1-2 mL of the sample to a thermometer. Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Heating: Immerse the assembly in a heating bath (e.g., paraffin oil). Heat the bath gradually.

-

Initial Observation: As the temperature rises, air trapped in the capillary will expand and slowly bubble out.

-

Boiling Point Identification: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip. This indicates the sample's vapor has displaced all the air and its pressure equals the atmospheric pressure.[10]

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The bubbling will slow and then stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point.[9]

-

Pressure Correction: Record the ambient atmospheric pressure. Boiling points are typically reported at standard pressure (760 mmHg), and corrections may be necessary if the measurement is performed at a different pressure.

Density: Mass-to-Volume Relationship

Density (ρ) is the mass of a substance per unit volume (ρ = m/V). It is an intrinsic physical property that is useful for substance identification and for converting between mass and volume, which is often necessary in a laboratory setting.

This is a straightforward and accurate method for determining the density of a liquid.[5]

Causality: The protocol is a direct application of the density formula. By using high-precision instruments for measuring both mass (analytical balance) and volume (graduated cylinder or pycnometer), an accurate density can be calculated.[11]

-

Weigh Empty Vessel: Place a clean, dry 10 mL graduated cylinder on an analytical balance and tare it, or record its mass (m₁).[11]

-

Add Liquid: Carefully add a specific volume of the liquid (e.g., 5.0 mL) to the graduated cylinder. Read the volume precisely from the bottom of the meniscus at eye level to avoid parallax error.[5]

-

Weigh Filled Vessel: Place the graduated cylinder with the liquid back on the balance and record the new mass (m₂).

-

Calculate Mass of Liquid: The mass of the liquid is m = m₂ - m₁.

-

Calculate Density: Use the formula ρ = m/V.

-

Repeatability: For enhanced accuracy, perform the measurement three times and report the average density.[11] Record the temperature, as density is temperature-dependent.[12]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 1-Chloro-4-(difluoromethyl)-2-fluorobenzene | 1214333-76-2 [amp.chemicalbook.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. vernier.com [vernier.com]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. athabascau.ca [athabascau.ca]

- 7. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 8. westlab.com [westlab.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. homesciencetools.com [homesciencetools.com]

The Elusive Spectroscopic Signature: A Technical Guide to 2-Chloro-1-(difluoromethyl)-4-fluorobenzene

For Immediate Release

Shanghai, China – January 21, 2026 – In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is paramount. This guide addresses the spectroscopic characterization of 2-Chloro-1-(difluoromethyl)-4-fluorobenzene, a compound of interest due to the unique properties imparted by its difluoromethyl group. It is critical to note that as of the date of this publication, comprehensive, publicly available experimental spectroscopic data for this specific molecule remains elusive.

This technical guide, therefore, adopts a predictive and pedagogical approach. Leveraging established principles of spectroscopy and drawing comparisons with structurally analogous compounds, we will construct a theoretical spectroscopic profile for 2-Chloro-1-(difluoromethyl)-4-fluorobenzene. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to anticipate the spectral characteristics of this and similar difluoromethylated aromatic compounds.

Introduction: The Significance of the Difluoromethyl Group in Drug Discovery

The difluoromethyl (CHF₂) group is an increasingly important substituent in modern medicinal chemistry. Often considered a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, it can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. The strategic placement of a CHF₂ group on a chloro-fluoro-substituted benzene scaffold, as in 2-Chloro-1-(difluoromethyl)-4-fluorobenzene, presents a molecule with potential for nuanced biological activity. Accurate spectroscopic analysis is the cornerstone of verifying the successful synthesis and purity of such compounds.

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for 2-Chloro-1-(difluoromethyl)-4-fluorobenzene. These predictions are based on the analysis of similar compounds and foundational spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 2-Chloro-1-(difluoromethyl)-4-fluorobenzene, ¹H, ¹³C, and ¹⁹F NMR spectra would provide a wealth of information.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be characterized by signals from the aromatic protons and the proton of the difluoromethyl group.

-

Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons will exhibit a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom on the ring. The proton ortho to the fluorine atom will likely appear as a doublet of doublets, as will the proton ortho to the chlorine atom. The proton situated between the chlorine and the difluoromethyl group will also present a complex multiplet.

-

Difluoromethyl Proton (δ 6.5-7.5 ppm): The single proton of the CHF₂ group is expected to resonate as a triplet due to coupling with the two equivalent fluorine atoms of the difluoromethyl group (¹JHF). The chemical shift will be significantly downfield due to the deshielding effect of the two fluorine atoms and the aromatic ring.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments and the influence of the electron-withdrawing substituents.

-

Aromatic Carbons (δ 110-165 ppm): Six distinct signals are expected for the aromatic carbons. The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will exhibit smaller coupling constants to the fluorine atom. The carbons bonded to chlorine and the difluoromethyl group will also have characteristic chemical shifts.

-

Difluoromethyl Carbon (δ 110-120 ppm): This carbon will appear as a triplet due to coupling with the two fluorine atoms (¹JCF).

2.1.3. ¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms.

-

Aromatic Fluorine (δ -100 to -120 ppm): A single resonance is expected for the fluorine atom attached to the aromatic ring. This signal will be split into a multiplet due to coupling with the neighboring aromatic protons.

-

Difluoromethyl Fluorines (δ -120 to -140 ppm): The two equivalent fluorine atoms of the CHF₂ group will give rise to a doublet due to coupling with the single proton of this group (¹JFH).

Table 1: Predicted NMR Data for 2-Chloro-1-(difluoromethyl)-4-fluorobenzene

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | |||

| Ar-H | 7.0 - 8.0 | m | |

| CHF₂ | 6.5 - 7.5 | t | ¹JHF ≈ 50-60 |

| ¹³C | |||

| Ar-C | 110 - 165 | m | |

| CHF₂ | 110 - 120 | t | ¹JCF ≈ 230-250 |

| ¹⁹F | |||

| Ar-F | -100 to -120 | m | |

| CHF₂ | -120 to -140 | d | ¹JFH ≈ 50-60 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Chloro-1-(difluoromethyl)-4-fluorobenzene (C₇H₄ClF₃), the expected molecular weight is approximately 198.0 g/mol .

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 198. Due to the presence of chlorine, an M+2 peak with roughly one-third the intensity of the M⁺ peak is expected, corresponding to the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of a fluorine atom, a chlorine atom, or the entire difluoromethyl group. This would lead to fragment ions at m/z 179 (M-F)⁺, 163 (M-Cl)⁺, and 147 (M-CHF₂)⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

-

C-H stretching (difluoromethyl): Around 2900-3000 cm⁻¹

-

C=C stretching (aromatic): 1400-1600 cm⁻¹

-

C-F stretching (aromatic): 1200-1300 cm⁻¹

-

C-F stretching (difluoromethyl): Strong absorptions in the 1000-1100 cm⁻¹ region.

-

C-Cl stretching: 700-800 cm⁻¹

Experimental Protocols

While specific experimental data for the target molecule is unavailable, the following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Visualization of Key Concepts

To aid in the understanding of the molecular structure and its spectroscopic analysis, the following diagrams are provided.

Caption: Molecular structure of 2-Chloro-1-(difluoromethyl)-4-fluorobenzene.

Caption: General workflow for NMR spectroscopic analysis.

Conclusion

While experimental spectroscopic data for 2-Chloro-1-(difluoromethyl)-4-fluorobenzene is not currently in the public domain, a comprehensive, predictive analysis is possible. By understanding the fundamental principles of NMR, MS, and IR spectroscopy and by drawing parallels with analogous structures, researchers can anticipate the key spectral features of this molecule. This guide provides a robust framework for the identification and characterization of this and other novel fluorinated compounds, thereby supporting the advancement of drug discovery and development.

References

As this guide is predictive in nature and based on foundational principles rather than direct data for the specific topic compound, the references below point to authoritative sources on spectroscopic methods and the chemistry of fluorinated compounds.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation. Angewandte Chemie International Edition, 48(46), 8424-8426. [Link]

An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-1-(difluoromethyl)-4-fluorobenzene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 2-Chloro-1-(difluoromethyl)-4-fluorobenzene, a versatile fluorinated building block of significant interest in the pharmaceutical and agrochemical industries. The molecule's reactivity is dictated by the interplay of its three distinct substituents: a chloro group, a fluoro group, and a difluoromethyl group. This document elucidates the directing effects and activation/deactivation properties of these groups across the principal classes of aromatic reactions: nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (EAS), and metal-catalyzed cross-coupling. By synthesizing mechanistic principles with practical, field-proven insights, this guide serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this compound in complex synthetic applications. Detailed experimental protocols, mechanistic diagrams, and a thorough safety overview are provided to ensure both theoretical understanding and practical, safe implementation.

Introduction: A Molecule of Strategic Importance

2-Chloro-1-(difluoromethyl)-4-fluorobenzene is a polysubstituted aromatic compound whose value lies in the unique electronic properties conferred by its substituents. The incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The difluoromethyl (CF₂H) group, in particular, has gained significant attention as a potential bioisostere for hydroxyl, thiol, or amine groups, capable of acting as a hydrogen bond donor.[3][4]

The reactivity of the benzene ring is modulated by three key groups:

-

Fluoro (-F) and Chloro (-Cl) Substituents: Both are halogens that exhibit a dual electronic effect. They are inductively electron-withdrawing but can donate electron density through resonance. Overall, they are deactivating yet ortho, para-directing in electrophilic aromatic substitution.[5] In nucleophilic aromatic substitution, their high electronegativity makes the attached carbon atom electrophilic.

-

Difluoromethyl (-CHF₂) Substituent: This group is strongly electron-withdrawing due to the inductive effect of the two fluorine atoms. This property is central to the molecule's reactivity, profoundly influencing the susceptibility of the aromatic ring to nucleophilic attack.

Understanding the synergy of these effects is paramount for predicting reaction outcomes and designing efficient synthetic routes.

Core Reactivity Profile: A Mechanistic Exploration

The synthetic utility of 2-Chloro-1-(difluoromethyl)-4-fluorobenzene stems from its capacity to undergo selective transformations at three key sites: the C-Cl bond, the C-F bond, or the aromatic C-H bond.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing difluoromethyl group renders the aromatic ring electron-deficient and thus, highly activated for nucleophilic aromatic substitution (SNAr). This is the most facile and synthetically important reaction for this substrate.

Causality and Regioselectivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is the key determinant of the reaction's feasibility and regioselectivity.

-

Activation: The -CHF₂ group strongly stabilizes the negative charge of the Meisenheimer complex through its inductive effect, especially when the charge is located at the ortho and para positions.

-

Regioselectivity: The molecule has two potential leaving groups: the chloride at C-2 and the fluoride at C-4. The -CHF₂ group is located at C-1.

-

Attack at C-2 (displacing chloride) places the negative charge on C-1, C-3, and C-5 in the resonance structures of the Meisenheimer intermediate. The charge on C-1 is directly adjacent to the stabilizing -CHF₂ group.

-

Attack at C-4 (displacing fluoride) places the negative charge on C-3, C-5, and, crucially, on C-1. The resonance structure with the carbanion at C-1 is significantly stabilized by the adjacent -CHF₂ group.

-

Generally, in SNAr reactions, the rate-determining step is the initial nucleophilic attack.[6] While C-F bonds are stronger than C-Cl bonds, the extreme electronegativity of fluorine makes the attached carbon highly electrophilic, often accelerating this initial attack.[6] However, the C-Cl bond is a better leaving group. For this substrate, substitution of the chloride at the C-2 position is typically favored due to the powerful activation provided by the adjacent -CHF₂ group. Nucleophilic attack is directed to the positions activated by the electron-withdrawing group.

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to Electrophilic Aromatic Substitution in Fluorinated Benzenes

Introduction: The Fluorine Anomaly in Aromatic Chemistry

For researchers, scientists, and professionals in drug development, understanding the nuances of electrophilic aromatic substitution (EAS) is fundamental. When a fluorine atom is introduced to a benzene ring, it presents a fascinating and often counterintuitive set of electronic effects that govern the course of these reactions. Standard textbook explanations often classify all halogens as deactivating, ortho,para-directing groups. While broadly true, this simplification masks the unique and anomalous behavior of fluorobenzene, which is critical for precise synthetic design.[1][2]

Fluorine is the most electronegative element, leading to the logical assumption that it would most strongly deactivate the aromatic ring toward electrophilic attack via its powerful electron-withdrawing inductive effect (-I). However, experimental data reveals a surprising reality: fluorobenzene is the most reactive of the halobenzenes in EAS reactions like nitration.[3][4] Rates of reaction for PhF are typically 15–80% as fast as benzene, whereas other halobenzenes are five to ten times slower.[1][2] This guide will deconstruct the underlying principles of this "fluorine anomaly," providing a field-proven framework for predicting and controlling EAS reactions on fluorinated aromatic systems.

The Duality of Fluorine's Electronic Influence: Causality Behind Reactivity and Regioselectivity

The reactivity of fluorobenzene is dictated by a delicate interplay between two opposing electronic forces: a strong, distance-dependent inductive effect (-I) and a resonance effect (+M).

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine withdraws electron density from the benzene ring through the sigma bond network. This effect deactivates the entire ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself.[4] The -I effect is strongest at the ortho position and diminishes with distance, being weaker at the meta and para positions.[5]

-

Mesomeric (Resonance) Effect (+M): Fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This donation increases the electron density on the ring, particularly at the ortho and para positions.[4] Crucially, the efficacy of this resonance donation is governed by orbital overlap. The overlap between the carbon 2p orbital and the fluorine 2p orbital is highly effective, leading to a significant +M effect.[3] For heavier halogens like chlorine and bromine, the overlap between the carbon 2p and the larger 3p or 4p orbitals is much less efficient, diminishing their resonance contribution.[3]

The net result is that while the powerful -I effect of fluorine makes the ring less reactive than benzene, its highly efficient +M effect counteracts this deactivation more effectively than in other halobenzenes, explaining the observed reactivity order: PhF > PhI > PhH > PhCl > PhBr .[3][4]

Unraveling the Extreme Para-Selectivity

Fluorine's dual electronic nature not only explains its reactivity but also its profound directing effect. The resonance donation of electrons stabilizes the cationic intermediate (the σ-complex or arenium ion) formed during electrophilic attack. This stabilization is only effective when the attack occurs at the ortho or para positions.[6]

As shown in Figure 1, for both ortho and para attack, a resonance contributor can be drawn where the positive charge is adjacent to the fluorine atom, allowing for direct stabilization via π-donation from fluorine's lone pairs. This is not possible for meta attack.

What makes fluorobenzene truly unique is its exceptionally high selectivity for the para product. For example, nitration of fluorobenzene yields approximately 87% para-nitrofluorobenzene and only 13% of the ortho isomer, with negligible meta product.[7] This contrasts sharply with other halobenzenes, which give a more balanced ortho/para mixture.[1] The primary reason for this is the potency of fluorine's -I effect at close range. The ortho position is significantly deactivated by induction, steering the incoming electrophile to the less hindered and electronically more favorable para position.[5][8]

Quantitative Data Summary

The following tables summarize the relative reactivity and product distribution for the nitration of halobenzenes, illustrating the unique position of fluorobenzene.

Table 1: Relative Rates of Nitration (Benzene = 1.0)

| Arene | Relative Rate |

|---|---|

| Benzene (Ar-H) | 1.0 |

| Fluorobenzene (Ar-F) | 0.11 - 0.15 |

| Chlorobenzene (Ar-Cl) | 0.02 - 0.033 |

| Bromobenzene (Ar-Br) | 0.03 - 0.06 |

| Iodobenzene (Ar-I) | 0.13 - 0.18 |

Data sourced from multiple references, including[3][4][7].

Table 2: Isomer Distribution in Nitration (%)

| Halogen | % Ortho | % Meta | % Para |

|---|---|---|---|

| F | 13 | ~0 | 87 |

| Cl | 30 | 1 | 69 |

| Br | 37 | 1 | 62 |

| I | 38 | 2 | 60 |

Data sourced from[7].

Key EAS Reactions on Fluorinated Benzenes: Protocols and Mechanistic Insights

Halogenation

Halogenation introduces another halogen atom onto the fluorinated ring. While direct fluorination with F₂ gas is dangerously explosive and difficult to control, modern electrophilic fluorinating agents provide a safe and selective alternative.[9] Bromination and chlorination are more common and proceed readily.

Causality Behind Protocol Choices: The use of a Lewis acid like FeBr₃ is essential to polarize the Br-Br bond, generating a potent "Br⁺" electrophile capable of overcoming the deactivation of the ring.[10] The reaction temperature is kept low (below 0°C) to maximize para-selectivity by minimizing the formation of the ortho isomer and preventing over-reaction.[11][12]

Field-Proven Protocol: Para-Bromination of Fluorobenzene [11]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add fluorobenzene (1.0 eq) and a catalytic amount of anhydrous iron(III) bromide (FeBr₃, ~0.05 eq).

-

Cooling: Cool the reaction vessel to -10°C using an ice-salt bath.

-

Reagent Addition: Add liquid bromine (1.05 eq) to the dropping funnel. Add the bromine dropwise to the stirred fluorobenzene solution over 30-60 minutes, ensuring the internal temperature does not rise above -5°C.

-

Reaction: Stir the mixture at -10°C to 0°C for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.

-

Work-up: Once the reaction is complete, slowly pour the mixture into a beaker containing a cold, saturated aqueous solution of sodium bisulfite (NaHSO₃) to quench the excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield 4-bromofluorobenzene.

Nitration

Nitration is a cornerstone EAS reaction, installing a nitro group (-NO₂) that is a versatile precursor for amines and other functional groups.

Causality Behind Protocol Choices: The combination of concentrated nitric and sulfuric acids generates the highly reactive nitronium ion (NO₂⁺), the active electrophile.[13] Sulfuric acid acts as both a catalyst and a dehydrating agent. Maintaining a controlled temperature is crucial to prevent dinitration, which is disfavored due to the strong deactivating nature of the newly introduced nitro group.

Standard Protocol: Para-Nitration of Fluorobenzene

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place concentrated sulfuric acid (H₂SO₄, 2.0 eq). Cool the flask in an ice bath to 0-5°C.

-

Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 1.1 eq) dropwise to the cold sulfuric acid with vigorous stirring. Maintain the temperature below 10°C during this addition.

-

Substrate Addition: To this freshly prepared nitrating mixture, add fluorobenzene (1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains between 0-10°C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture over a large volume of crushed ice and water. The crude product should precipitate as a pale yellow solid or oil.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acid. If the product is an oil, extract it into diethyl ether or dichloromethane.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield 4-nitrofluorobenzene.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a highly reliable method for forming C-C bonds and synthesizing aryl ketones. It is particularly effective for fluorobenzene, exhibiting excellent para-selectivity and avoiding the common pitfalls of Friedel-Crafts alkylation (i.e., rearrangements and polyalkylation).[14]

Causality Behind Protocol Choices: Traditional methods require stoichiometric amounts of Lewis acids like AlCl₃. However, modern catalysts such as Scandium triflate (Sc(OTf)₃) are highly efficient, water-tolerant, and recyclable.[15][16] The catalyst activates the acylating agent (e.g., an acid anhydride) to form a highly electrophilic acylium ion.[17][18] The reaction is driven to completion, often with high selectivity for the sterically less hindered para position.[14] The resulting acylfluorobenzene is deactivated, preventing further acylation.

Advanced Protocol: Microwave-Assisted Friedel-Crafts Acylation using Scandium Triflate [14]

-

Setup: In a 10 mL microwave reaction vessel, combine fluorobenzene (1.0 eq), acetic anhydride (1.5 eq), and Scandium(III) triflate (Sc(OTf)₃, 0.01-0.05 eq).

-

Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with a power setting of ~100 W, using pulsed irradiation to maintain an internal temperature of 50-60°C for 15-30 minutes.

-

Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with diethyl ether.

-

Catalyst Removal: Filter the mixture to remove the solid scandium triflate catalyst (which can be recovered and reused).

-

Purification: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield high-purity 4-fluoroacetophenone.

Electrophilic Substitution in Polyfluorinated Arenes

As more fluorine atoms are added to the benzene ring (e.g., in tetra- or pentafluorobenzene), the deactivating inductive effect becomes dominant. These highly electron-deficient rings are generally resistant to electrophilic aromatic substitution and are more prone to nucleophilic aromatic substitution (SₙAr).[19]

When EAS reactions are forced on polyfluorinated arenes, they require harsh conditions. The regiochemical outcome is complex, governed by the combined directing effects of all fluorine atoms. Substitution typically occurs at the least sterically hindered position that is also least deactivated. For instance, in octafluorotoluene, SₙAr reactions with nucleophiles show a strong preference for substitution at the para position relative to the trifluoromethyl group, guided by both electronic and steric factors.[19]

Conclusion

The electrophilic aromatic substitution of fluorinated benzenes is a prime example of how competing electronic effects create non-obvious reactivity and selectivity patterns. Far from being a simple deactivating group, fluorine's unique ability to engage in effective 2p-2p orbital overlap results in a substrate, fluorobenzene, that is anomalously reactive yet exquisitely selective for para-substitution. For the synthetic chemist, mastering these principles is not merely an academic exercise; it is a prerequisite for the rational design of complex fluorinated molecules that are central to modern pharmaceuticals, agrochemicals, and materials science. By understanding the causality behind the reactivity, researchers can select the appropriate reagents and conditions to achieve desired outcomes with precision and efficiency.

References

-

The Chemical Synthesis of 4-Bromofluorobenzene: Methods and Industrial Production. (n.d.). Dakota Organics. Retrieved from [Link]

-

ron. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. BYJU'S. Retrieved from [Link]

-

ron. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Chemistry Stack Exchange. Retrieved from [Link]

-

Filo. (2024, April 7). Relative reactivity and product distribution data for nitration of the halobenzenes is given below. Filo. Retrieved from [Link]

-

Wikipedia. (2023, November 13). Selectfluor. Wikipedia. Retrieved from [Link]

-

Wikipedia. (2024, January 5). Electrophilic aromatic substitution. Wikipedia. Retrieved from [Link]

-

Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. Khan Academy. Retrieved from [Link]

-

Cerkovnik, J., & Sunko, D. E. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. RSC Advances, 11(4), 2267-2283. Retrieved from [Link]

-

Majid, R. (n.d.). Electrophilic Aromatic Substitution (EAS)SEAr. University of Babylon. Retrieved from [Link]

- Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene. Google Patents.

- Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene. Google Patents.

- Google Patents. (n.d.). WO2008017197A1 - A method for preparing p-bromofluorobenzene. Google Patents.

-

Laali, K. K., & Borodkin, G. I. (2002). First application of ionic liquids in electrophilic fluorination of arenes; Selectfluor™ (F-TEDA-BF4) for “green” fluorination. Journal of the Chemical Society, Perkin Transactions 2, (5), 953-957. Retrieved from [Link]

-

Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education, 80(6), 679. Retrieved from [Link]

- Google Patents. (n.d.). EP0761627A1 - Process for the preparation of p-bromofluorobenzene. Google Patents.

-

Stavber, S., & Zupan, M. (2005). Selectfluor (F-TEDA-BF4) as a Versatile Mediator or Catalyst in Organic Chemistry. Acta Chimica Slovenica, 52, 13-26. Retrieved from [Link]

-

Request PDF. (2003, June). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. Retrieved from [Link]

-

PlumX Metrics. (n.d.). Scandium triflate-catalyzed intramolecular Friedel–Crafts acylation with Meldrum's acids: insight into the mechanism. PlumX Metrics. Retrieved from [Link]

-

Choudhary, V. (2018, May 3). What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution? Quora. Retrieved from [Link]

-

Stavber, S., & Zupan, M. (2011). Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 16(8), 6804-6837. Retrieved from [Link]

-

Nishihara, Y., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1435. Retrieved from [Link]

-

Sadashiva, M. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews, 3(4). Retrieved from [Link]

-

Request PDF. (2007, April). Competitive Nitration of Benzene Fluorobenzene and Benzene Toluene Mixtures: Orientation and Reactivity Studies Using HPLC. ResearchGate. Retrieved from [Link]

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

Sawarnik. (2017, April 5). In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene? Chemistry Stack Exchange. Retrieved from [Link]

-

ResearchGate. (2007, May). Scandium triflate-catalyzed intramolecular Friedel–Crafts acylation with Meldrum's acids: insight into the mechanism. ResearchGate. Retrieved from [Link]

-

Nguyen, T. T., et al. (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega, 7(32), 28286-28293. Retrieved from [Link]

-

ResearchGate. (2006, September). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2021, January). An analysis of Electrophilic Aromatic Substitution: A “complex approach”. ResearchGate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. byjus.com [byjus.com]

- 7. askfilo.com [askfilo.com]

- 8. ijrar.org [ijrar.org]

- 9. Selectfluor - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]

- 12. EP0761627A1 - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. PlumX [plu.mx]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of Fluorine in Modifying Chemical Reactivity: A Guide for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Power of a Singular Atom

In the landscape of medicinal chemistry and materials science, few elements have had as profound an impact as fluorine. Despite its abundance in the Earth's crust, it is virtually absent in natural biological systems. Its strategic incorporation into small molecules, however, has become a cornerstone of modern drug design.[1][2] The unique physicochemical properties of fluorine—its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), its status as the most electronegative element (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—allow it to exert powerful influence over a molecule's reactivity, conformation, and metabolic fate.[3][4]

This guide eschews a conventional overview, instead offering a deep dive into the core mechanisms by which fluorine modifies chemical reactivity. We will explore the nuanced electronic and stereoelectronic effects that chemists can harness to fine-tune molecular properties, enhance metabolic stability, and optimize binding interactions for therapeutic targets. This document is intended for professionals in drug development and chemical research, providing not just theoretical underpinnings but also practical insights and experimental frameworks to guide rational, fluorine-based molecular design.

Section 1: The Electronic Heart of Fluorine's Influence

The primary driver of fluorine's ability to alter reactivity is its intense electron-withdrawing nature. This property initiates a cascade of electronic perturbations that can be strategically exploited.

Inductive Effects: Modulating Acidity and Basicity (pKa)

The introduction of fluorine into an organic scaffold causes a powerful inductive electron withdrawal (–I effect) through the sigma bond framework. This redistribution of electron density can drastically alter the acidity and basicity of nearby functional groups, a critical parameter for drug absorption, distribution, and target engagement.[5][6]

For instance, placing a fluorine atom near a basic nitrogen center lowers the pKa of its conjugate acid, making the nitrogen less basic.[6][7] This occurs because the electron-withdrawing fluorine atom destabilizes the positively charged conjugate acid, shifting the equilibrium towards the neutral, unprotonated base. This reduction in basicity can improve a compound's oral bioavailability by increasing the population of the more membrane-permeable neutral species at physiological pH.[3]

Conversely, the acidity of protons adjacent to a fluorine atom or a fluorinated group is increased.[5][6] The C-F bond polarizes the C-H bond, making the proton more susceptible to abstraction.

Data Presentation: Impact of Fluorination on pKa

The following table provides quantitative examples of pKa shifts upon fluorination for representative chemical moieties.

| Compound Series | Parent Compound | pKa | Fluorinated Analogue | pKa | ΔpKa | Reference |

| Aliphatic Amines | Cyclohexylamine | 10.6 | 4-Fluorocyclohexylamine | 10.2 | -0.4 | [7] |

| Aromatic Amines | Aniline | 4.6 | 4-Fluoroaniline | 4.66 | +0.06 | [6] |

| Carboxylic Acids | Acetic Acid | 4.76 | Fluoroacetic Acid | 2.59 | -2.17 | [8] |

| Carboxylic Acids | Acetic Acid | 4.76 | Trifluoroacetic Acid | 0.52 | -4.24 | [9] |

Note: The effect on aromatic amines can be more complex due to the interplay of inductive and resonance effects.

Caption: Inductive withdrawal by fluorine destabilizes the conjugate acid, lowering pKa.

Stereoelectronic Effects: Dictating Molecular Conformation

Beyond simple inductive effects, fluorine exerts profound control over molecular geometry through stereoelectronic interactions. These are effects that arise from the spatial orientation of orbitals.[10]

The most prominent example is the gauche effect . In a system like 1,2-difluoroethane, the conformation where the two fluorine atoms are gauche (dihedral angle of ~60°) is more stable than the anti conformation (180°), despite the potential for steric repulsion.[4][10] This counterintuitive preference is explained by a stabilizing hyperconjugation interaction, where the filled C-H bonding orbital (σC-H) donates electron density into the adjacent empty C-F anti-bonding orbital (σ*C-F).[11] This interaction is maximized in the gauche arrangement.

For medicinal chemists, this is a powerful tool. By strategically placing fluorine, one can lock a flexible molecule into a specific, bioactive conformation that is preferred for binding to a target receptor or enzyme active site.[4][12]

Caption: Stabilizing orbital interactions favor the gauche conformer in fluorinated systems.

Section 2: Enhancing Metabolic Stability

One of the most celebrated roles of fluorine in drug discovery is its ability to enhance metabolic stability.[1][13] The primary mechanism of Phase I metabolism for many drugs is oxidation by cytochrome P450 (CYP) enzymes, which often targets electron-rich and sterically accessible C-H bonds.[14]

Blocking Metabolic "Soft Spots"

By replacing a metabolically labile hydrogen atom with a fluorine atom, chemists can effectively "shield" that position from enzymatic attack.[9][14] The rationale is twofold:

-

Bond Strength: The C-F bond is significantly stronger (~115 kcal/mol) than a C-H bond (~105 kcal/mol), making it much more resistant to homolytic cleavage and oxidation by CYP enzymes.[9][13]

-

Electronic Shielding: The electron-withdrawing nature of fluorine decreases the electron density of the carbon atom it's attached to, making the site less attractive to the oxidative enzymatic machinery.[3]

This strategy is particularly effective at benzylic or allylic positions, or alpha to heteroatoms, which are common sites of metabolic oxidation.[1][4] The result is often a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[1][15]

Caption: Fluorine substitution at a labile position blocks CYP450-mediated oxidation.

Case Study: Ezetimibe

The development of the cholesterol absorption inhibitor Ezetimibe provides a classic example of rational drug design using fluorine to improve metabolic stability.[3] The precursor compound, SCH 48461, was potent but susceptible to metabolic attack at several positions. By introducing two para-fluorophenyl groups, the development team successfully blocked aromatic hydroxylation, a key metabolic pathway. This modification, among others, significantly enhanced the in vivo potency and pharmacokinetic profile of the final drug.[16]

Section 3: Fine-Tuning Molecular Interactions

The influence of fluorine extends to the subtle, non-covalent forces that govern protein-ligand binding. While often considered a simple bioisostere of hydrogen, its unique electronic character creates distinct interaction profiles.[3]

Role in Binding Affinity

The highly polarized C-F bond can participate in favorable dipole-dipole, charge-dipole, and electrostatic interactions within a protein's binding pocket.[4][17] While fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen, it can form weak hydrogen bonds (C-F···H-X) and, more significantly, engage in favorable contacts with amide backbones and aromatic residues.[17][18][19]

Systematic studies have shown that short contacts between protein atoms and ligand fluorine atoms are frequent and can contribute meaningfully to binding affinity, even if the individual interactions are modest.[17][20] The cumulative effect of multiple fluorine-mediated interactions can lead to significant gains in potency and selectivity.[1] For example, the 4-fluorophenoxy substituent in the BTK inhibitor Ibrutinib enhances binding by stabilizing interactions within a hydrophobic pocket.[1]

Water Networks and Desolvation

Fluorine substituents can also modulate binding affinity indirectly by altering the hydrogen-bonding networks of water molecules in the binding site.[18][19] The desolvation of a fluorinated ligand upon binding can lead to surprising and favorable enthalpy-entropy compensation effects.[18] In some cases, fluorine may not interact directly with the protein but instead stabilizes the complex through water-mediated contacts.[19] Understanding these complex solvation effects is a frontier in rational drug design and often requires sophisticated computational modeling.[18]

Section 4: Experimental Protocols

To translate theory into practice, robust experimental validation is essential. The following protocols provide standardized methodologies for assessing two key parameters influenced by fluorination.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance and in vitro half-life (t½) of a test compound, comparing a fluorinated analogue to its non-fluorinated parent. This assay simulates Phase I metabolism.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Thaw pooled Human Liver Microsomes (HLM, e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare a 100 mM NADPH stock solution in buffer. Keep on ice.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension.

-

Add the test compound from the stock solution to achieve a final concentration of 1 µM. Pre-incubate the mixture for 5 minutes at 37°C with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH stock solution to a final concentration of 1 mM. This is the T=0 time point.

-

-

Time Points and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound like Verapamil or Labetalol).

-

-

Sample Processing:

-

Vortex the quenched samples vigorously.

-

Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the linear regression line (k) is the elimination rate constant.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

A longer t½ for the fluorinated analogue compared to the parent indicates improved metabolic stability.

-

Caption: A streamlined workflow for assessing in vitro metabolic stability.

Conclusion

Fluorine is far more than a simple hydrogen mimic; it is a strategic tool for profound chemical modulation. Its ability to alter electronic landscapes, dictate molecular conformation, and block metabolic pathways provides chemists with an unparalleled ability to fine-tune the properties of bioactive molecules.[3][21] By understanding the fundamental principles of inductive effects, stereoelectronics, and metabolic shielding, researchers can move beyond serendipitous discovery towards the rational design of safer, more effective therapeutics. The continued development of novel fluorination methodologies promises to further expand the chemical space accessible to scientists, ensuring that fluorine will remain a central element in the future of drug discovery and materials science.[22][23]

References

-

Zhou, P., Zou, J., Tian, F., & Shang, Z. (2009). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? Journal of Chemical Information and Modeling. [Link][17][20][24]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link][3]

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][1]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][21]

-

Cebrián-Prats, A., García-Viñuales, S., & Scheraga, H. A. (2022). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B. [Link][18][19]

-

Rahman, M., Bagdi, A. K., Kopchuk, D. S., Kovalev, I. S., Zyryanov, G. V., Chupakhin, O. N., Majee, A., & Hajra, A. (2020). Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. Organic & Biomolecular Chemistry. [Link][22]

-

Data Seeker X. (Date unavailable). The Power of Fluorine: Enhancing Chemical Reactivity and Selectivity. LinkedIn. [Link][5]

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. [Link][15]

-

Graham, J., & Weaver, R. J. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Link][13]

-

NINGBO INNO PHARMCHEM CO.,LTD. (Date unavailable). The Role of Fluorinated Aromatics in Modern Drug Discovery. PharmaChem. [Link][23]

-

Filler, R., & Kirsch, P. (2011). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Future Medicinal Chemistry. [Link][25]

-

Gouverneur, V. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link][2]

-

Zúñiga-Gutiérrez, C. Y., & Martín, F. (2021). Fluorine conformational effects characterized by energy decomposition analysis. Physical Chemistry Chemical Physics. [Link][26]

-

Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology. [Link][9]

-

Jönsson, S., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. [Link][7]

-

Doyle, A. G., & Britton, R. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link][27]

-

Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry. [Link][28]

-

Al-Aboudi, A. F., & Al-Qawasmeh, R. A. (2021). Fluorinated Rings: Conformation and Application. Chemistry – A European Journal. [Link][29]

-

Nedelec, J.-Y. (2007). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. [Link][30]

-

Haas, A. (1985). Modern Synthetic Procedures for the Fluorination of Organic Molecules. CHIMIA. [Link][31]

-

Zúñiga-Gutiérrez, C. Y., & Martín, F. (2021). Fluorine Conformational Effects Characterized by Energy Decomposition Analysis. Semantic Scholar. [Link]

-

ChemTube3D. (Date unavailable). Fluorination of Medicinal Compounds - Conformation Effect. ChemTube3D. [Link][12]

-

Enamine. (2016). synthesis of fluorinated building blocks at Enamine. YouTube. [Link][32]

-

AiPharma. (Date unavailable). The Chemistry of Fluorine: Enhancing Drug Efficacy and Stability. AiPharma. [Link]

-

Henary, E., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link][6]

-

Henary, E., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link][16]

-

Gilmour, R. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research. [Link][11]

-

Jönsson, S., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

-

Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]

-

matt_black. (2018). Reactivity of fluorine compound. Chemistry Stack Exchange. [Link][8]

-

Jönsson, S., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. [Link]

-

Tormena, C. F., & Rittner, R. (2014). The Reverse Fluorine Perlin-like Effect and Related Stereoelectronic Interactions. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (Date unavailable). Stereoelectronic effect. Wikipedia. [Link][10]

-

Tormena, C. F., & Rittner, R. (2014). The Reverse Fluorine Perlin-like Effect and Related Stereoelectronic Interactions. ResearchGate. [Link]

-

Gilmour, R. (2022). Leveraging Fluorine (Stereoelectronic) Effects in Catalysis. ResearchGate. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemtube3d.com [chemtube3d.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. annualreviews.org [annualreviews.org]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent advances in the synthesis of fluorinated compounds via an aryne intermediate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. nbinno.com [nbinno.com]

- 24. Sci-Hub. Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? / Journal of Chemical Information and Modeling, 2009 [sci-hub.box]

- 25. tandfonline.com [tandfonline.com]

- 26. semanticscholar.org [semanticscholar.org]

- 27. chemrxiv.org [chemrxiv.org]

- 28. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. revroum.lew.ro [revroum.lew.ro]

- 31. chimia.ch [chimia.ch]

- 32. youtube.com [youtube.com]

The Rising Star in Medicinal Chemistry: A Technical Guide to Difluoromethylated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. Among the various fluorinated motifs, the difluoromethyl (-CF2H) group is rapidly emerging as a uniquely valuable substituent for aromatic systems. This guide provides an in-depth technical exploration of difluoromethylated aromatic compounds, delving into the nuanced physicochemical properties conferred by the -CF2H group, state-of-the-art synthetic methodologies for its introduction, and its strategic application in medicinal chemistry. By synthesizing field-proven insights with a mechanistic understanding, this document serves as a comprehensive resource for researchers aiming to leverage the power of difluoromethylation in the design of next-generation therapeutics.

The Difluoromethyl Group: A Privileged Motif in Drug Design

The difluoromethyl group is far more than a simple bioisostere; it is a multifaceted modulator of molecular properties, offering a unique combination of lipophilicity, hydrogen bonding capability, and metabolic stability.[1][2][3] Understanding these characteristics is paramount to its rational application in drug design.

A Unique Physicochemical Profile

Unlike the more common trifluoromethyl (-CF3) group, the -CF2H moiety possesses an acidic proton, rendering it a competent hydrogen bond donor.[1][2][4][5][6] This ability to engage in hydrogen bonding can be critical for enhancing binding affinity and selectivity to biological targets.[1][2] The hydrogen bond acidity of the difluoromethyl group is comparable to that of thiophenols and anilines.[2][4][5]

The -CF2H group also imparts a moderate increase in lipophilicity, which can improve a molecule's permeability across biological membranes and enhance its bioavailability.[1][2][7] The change in lipophilicity, often measured as the difference in the logarithm of the partition coefficient (ΔlogP), typically ranges from -0.1 to +0.4 when substituting a methyl group with a difluoromethyl group.[4][5] This nuanced modulation of lipophilicity allows for fine-tuning of a drug candidate's pharmacokinetic profile.

Furthermore, the strong carbon-fluorine bonds within the difluoromethyl group contribute to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[1][7][8] This can lead to a longer in vivo half-life and reduced drug dosage.[7]

The -CF2H Group as a Bioisostere

The difluoromethyl group is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[1][3][9] Its ability to act as a lipophilic hydrogen bond donor mimics the hydrogen bonding potential of these groups while offering improved metabolic stability and membrane permeability.[1][4][5] This bioisosteric replacement strategy has proven effective in optimizing the pharmacological properties of various drug candidates.[10][11]

Synthetic Strategies for the Introduction of the Difluoromethyl Group

The growing importance of difluoromethylated aromatics has spurred the development of a diverse array of synthetic methodologies. The choice of a particular strategy depends on factors such as the substrate scope, functional group tolerance, and desired regioselectivity.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of C(sp2)-CF2H bonds.

-

Copper-Mediated Couplings: Copper-catalyzed reactions have been developed for the difluoromethylation of arylboronic acids and aryl iodides.[12] These methods often utilize reagents like TMSCF2H under mild conditions.[12]

-

Palladium-Catalyzed Couplings: Palladium catalysis has also been successfully employed for the difluoromethylation of arylboronic acids and other organometallic reagents.[12] These reactions can proceed through a difluorocarbene intermediate.[6][13]

Experimental Protocol: Copper-Mediated Difluoromethylation of Arylboronic Acids

-

To a reaction vessel, add the arylboronic acid (1.0 equiv), a copper catalyst (e.g., CuI, 10 mol%), and a suitable ligand (if necessary).

-

Add a difluoromethylating agent (e.g., TMSCF2H, 2.0 equiv) and a base (e.g., K2CO3, 2.0 equiv).

-

Add a suitable solvent (e.g., DMF or DMSO).

-

Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon) for the required time (e.g., 12-24 hours).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

C-H Functionalization